molecular formula C13H22ClN3O2S2 B14436875 3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride CAS No. 80337-63-9

3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride

Cat. No.: B14436875
CAS No.: 80337-63-9
M. Wt: 351.9 g/mol
InChI Key: BEPLKNLKTCLPAD-UHFFFAOYSA-N
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Description

3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride is a complex organic compound with a unique structure that includes a thiazole ring, an acetylamino group, and a dimethylsulfonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Introduction of the Acetylamino Group: The acetylamino group can be introduced by acetylation of an amine precursor using acetic anhydride.

    Attachment of the Dimethylsulfonium Group: The dimethylsulfonium group can be introduced by reacting a suitable sulfonium salt with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetylamino group can be reduced to an amine.

    Substitution: The dimethylsulfonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thioethers or amines.

Scientific Research Applications

3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, while the dimethylsulfonium group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolyl Compounds: Compounds with a similar thiazole ring structure.

    Acetylamino Compounds: Compounds with an acetylamino group.

    Dimethylsulfonium Compounds: Compounds with a dimethylsulfonium group.

Uniqueness

3-(((2-(2-(Acetylamino)ethyl-4-thiazolyl)carbonyl)amino)propyl)dimethylsulfonium chloride is unique due to the combination of these functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

80337-63-9

Molecular Formula

C13H22ClN3O2S2

Molecular Weight

351.9 g/mol

IUPAC Name

3-[[2-(2-acetamidoethyl)-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride

InChI

InChI=1S/C13H21N3O2S2.ClH/c1-10(17)14-7-5-12-16-11(9-19-12)13(18)15-6-4-8-20(2)3;/h9H,4-8H2,1-3H3,(H-,14,15,17,18);1H

InChI Key

BEPLKNLKTCLPAD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=NC(=CS1)C(=O)NCCC[S+](C)C.[Cl-]

Origin of Product

United States

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